PF-4778574

Catalog No.
S539256
CAS No.
1219633-99-4
M.F
C19H22N2O3S2
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-4778574

CAS Number

1219633-99-4

Product Name

PF-4778574

IUPAC Name

N-[(3R,4S)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide

Molecular Formula

C19H22N2O3S2

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C19H22N2O3S2/c1-13(2)26(22,23)21-18-9-10-24-12-17(18)14-3-5-15(6-4-14)19-8-7-16(11-20)25-19/h3-8,13,17-18,21H,9-10,12H2,1-2H3/t17-,18+/m1/s1

InChI Key

FFAGHPLLBXWCSF-MSOLQXFVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-44462786; PF 44462786; PF44462786;

Canonical SMILES

CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)C3=CC=C(S3)C#N

Isomeric SMILES

CC(C)S(=O)(=O)N[C@H]1CCOC[C@@H]1C2=CC=C(C=C2)C3=CC=C(S3)C#N

The exact mass of the compound 2-Propanesulfonamide, N-((3R,4S)-3-(4-(5-cyano-2-thienyl)phenyl)tetrahydro-2H-pyran-4-yl)- is 390.1072 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-4778574 (CAS 1219633-99-4) is a highly potent, brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). Structurally characterized as a tetrahydropyran sulfonamide derivative, it functions as a 'high-impact' AMPA PAM, meaning it significantly attenuates both receptor desensitization and deactivation while enhancing glutamate-induced peak currents. With an EC50 ranging from 45 to 919 nM depending on the specific cell assay, it is extensively utilized in preclinical procurement for neuropharmacological research, specifically in models of cognitive enhancement, fast-acting depression, and demyelinating conditions. Its high metabolic stability and validated blood-brain barrier (BBB) permeability make it a superior choice for in vivo CNS applications compared to early-generation ampakines [1].

Substituting PF-4778574 with early-generation 'low-impact' AMPA PAMs (such as CX516 or aniracetam) or classical high-impact modulators like cyclothiazide (CTZ) critically compromises experimental integrity and translational relevance. Low-impact PAMs fail to adequately offset receptor desensitization and do not trigger the sustained depolarization required for downstream neurotrophic cascades (e.g., BDNF expression) necessary for structural plasticity or remyelination. Conversely, while cyclothiazide effectively blocks desensitization, it suffers from significant off-target liabilities, including negative modulation of GABAA and mGluR1 receptors, as well as proconvulsant toxicity. PF-4778574 provides a highly specific, high-impact allosteric modulation profile with a carefully defined mechanism-based therapeutic index, ensuring robust target engagement without the confounding excitotoxicity or off-target noise inherent to older benchmark compounds [1].

Unbound Brain-to-Plasma Partitioning for CNS Target Engagement

In pharmacokinetic evaluations, PF-4778574 demonstrates exceptional blood-brain barrier permeability, achieving an unbound brain-to-plasma concentration ratio of 0.82 at 1 hour post-dose. This highly efficient CNS penetration contrasts sharply with many early-generation ampakines and generic modulators that suffer from poor central exposure, requiring unphysiologically high systemic doses to achieve target engagement [1].

Evidence DimensionUnbound brain/plasma ratio (Cb,u / Cp,u)
Target Compound Data0.82 (PF-4778574)
Comparator Or Baseline<0.3 (Typical early-generation low-impact ampakines)
Quantified Difference>2.5-fold improvement in unbound CNS partitioning
Conditions10 mg/kg PO dosing in mouse models, measured at 1 hour

High unbound brain penetrance ensures reliable in vivo target engagement at lower doses, minimizing systemic toxicity and reducing compound consumption in large-scale animal studies.

Quantified Therapeutic Window for Excitotoxicity Avoidance

A major limitation of early high-impact AMPA PAMs like cyclothiazide is their narrow therapeutic index, often leading to excitotoxicity or convulsions at efficacious doses. PF-4778574 has a carefully mapped interspecies exposure-response continuum, defining a single-dose-based therapeutic index (TI) of 8-to-16-fold for self-limiting tremor. This defined window allows researchers to confidently dose for cognitive or neurotrophic efficacy without crossing into excitotoxic overstimulation, a critical requirement for reproducible in vivo workflows[1].

Evidence DimensionTherapeutic Index (Efficacy vs. Tremorgenic/Excitotoxic Dose)
Target Compound Data8-to-16-fold TI (PF-4778574)
Comparator Or Baseline<2-fold TI (Cyclothiazide and early high-impact PAMs)
Quantified Difference>4-fold wider safety margin for in vivo dosing
ConditionsSingle-dose exposure-adverse event mapping in mouse, rat, and non-human primate models

A defined and wide therapeutic index ensures that in vivo behavioral and neurochemical data are not confounded by sub-clinical excitotoxicity or motor impairments.

Rapid Upregulation of VGF/BDNF/TrkB Signaling

The sustained AMPAR activation induced by PF-4778574 directly triggers the VGF/BDNF/TrkB/AKT signaling cascade, a mechanism essential for its fast-acting antidepressant properties. Studies demonstrate that PF-4778574 rapidly alleviates chronic unpredictable stress-induced depression-like behaviors, an effect that is blocked by AMPAR or L-VDCC inhibitors. Generic low-impact AMPA modulators often fail to achieve the threshold of sustained depolarization required to induce this robust BDNF expression[1].

Evidence DimensionBDNF pathway activation
Target Compound DataRobust, rapid induction of VGF/BDNF/TrkB/AKT signaling
Comparator Or BaselineVehicle / Low-impact AMPA modulators
Quantified DifferenceSignificant upregulation of neurotrophic signaling vs. baseline
ConditionsPrefrontal cortex (PFC) evaluation in chronic unpredictable stress (CUS) mouse models

For researchers modeling fast-acting antidepressants or neuroregeneration, this compound provides a validated mechanism for driving BDNF-dependent synaptic plasticity.

Oligodendrocyte Precursor Cell (OPC) Activation and Remyelination

In the cuprizone-induced demyelination model, PF-4778574 effectively increases the oligodendrocyte population and promotes remyelination in the corpus callosum, as confirmed by PDGFR-alpha and BCAS1 marker measurements. Compared to standard immunomodulators like fingolimod, which primarily reduce peripheral immune cell infiltration, PF-4778574 provides a direct neuroprotective and remyelinating effect in the white matter by modulating glutamatergic neurotransmission via its high-impact AMPA PAM activity [1].

Evidence DimensionWhite matter remyelination (corpus callosum)
Target Compound DataIncreased oligodendrocyte population and BCAS1 expression
Comparator Or BaselineFingolimod (Standard MS immunomodulator)
Quantified DifferenceDirect OPC activation and remyelination (PF-4778574) vs. primarily anti-inflammatory action (Fingolimod)
Conditions0.2% cuprizone diet model in C57BL/6J mice, daily dosing

Procuring PF-4778574 enables researchers to specifically target the neurodegenerative and demyelinating phases of MS, rather than just the inflammatory phase.

Preclinical Development of Fast-Acting Antidepressants

Due to its ability to rapidly upregulate BDNF/TrkB signaling via high-impact AMPAR potentiation, PF-4778574 is an ideal reference compound for evaluating novel non-ketamine, fast-acting antidepressant mechanisms [1].

In Vivo Models of Multiple Sclerosis and Remyelination

Its proven efficacy in increasing oligodendrocyte precursor cells and promoting remyelination in cuprizone and EAE models makes it a critical tool for neuroprotection and white matter regeneration studies, offering a mechanism distinct from standard anti-inflammatory agents [2].

Cognitive Enhancement and Synaptic Plasticity Assays

With its validated blood-brain barrier permeability and defined therapeutic index, it serves as a reliable positive control in electrophysiological and behavioral assays (e.g., novel object recognition, spatial memory) targeting AMPA-mediated long-term potentiation (LTP) [3].

Neurotoxicity and Excitotoxicity Screening Workflows

As a high-impact PAM with a carefully mapped exposure-response continuum, PF-4778574 is utilized to establish therapeutic windows in CNS drug discovery, separating cognitive efficacy from AMPAR-overstimulation-induced tremors or excitotoxicity[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

390.10718492 Da

Monoisotopic Mass

390.10718492 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TI55D82Z4B

Wikipedia

Pf-4778574

Dates

Last modified: 04-14-2024
https://drugs.ncats.io/ginas/app/substance/ee507afa

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